

Propyl Nitroacetate: A Technical Guide to its Discovery and History

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Compound of Interest

Compound Name: *Propyl nitroacetate*

Cat. No.: *B15480183*

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Introduction

Propyl nitroacetate, a lesser-known member of the alkyl nitroacetate family, holds a place in the broader history of organic synthesis. While specific details of its discovery are not prominently documented, its existence and methods for its preparation are extensions of the well-established chemistry of nitroacetic acid esters. These esters, particularly the ethyl and methyl variants, have been recognized for their utility as intermediates in the synthesis of amino acids and other complex organic molecules. This technical guide provides a comprehensive overview of the historical context and the key synthetic methodologies that lead to the formation of **propyl nitroacetate**, drawing from foundational research in the field.

Historical Context and Discovery

The synthesis of alkyl nitroacetates has been a subject of chemical investigation for over a century. Early methods were often plagued by low yields and hazardous reagents. The work of Wilhelm Steinkopf in the early 20th century laid some of the groundwork for the preparation of these compounds. However, a significant advancement came in 1949 when H. Feuer, H. B. Hass, and K. S. Warren published "An Improved Synthesis of Esters of Nitroacetic Acid."^{[1][2]} This publication detailed a more efficient and higher-yielding method for producing methyl and ethyl nitroacetate, which could be extrapolated to other alkyl esters like **propyl nitroacetate**. An entry in Organic Syntheses explicitly states that propyl and 2-propyl esters can be obtained by this improved method.^[3] The compound is identified by the CAS Number 31333-36-5.^{[4][5]}

Physicochemical Properties

Specific experimental data for the physicochemical properties of **propyl nitroacetate** are not readily available in the surveyed literature. However, for comparative purposes, the properties of the well-characterized methyl and ethyl esters, as reported in the foundational work, are presented below.

Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C / mm Hg)	Density (g/mL at 20°C)	Refractive Index (n ²⁰ D)	Yield (%)
Propyl Nitroacetate	C ₅ H ₉ NO ₄	147.13	Not Available	Not Available	Not Available	Not Available
Methyl Nitroacetate	C ₃ H ₅ NO ₄	119.07	93-94 / 15	Not Reported	1.4245	~60
Ethyl Nitroacetate	C ₄ H ₇ NO ₄	133.10	105-107 / 25	1.1195	1.4252	~60

Key Experimental Protocols

The following experimental protocols are adapted from the improved synthesis of alkyl nitroacetates described by Feuer, Hass, and Warren in 1949, and are applicable to the synthesis of **propyl nitroacetate**.[\[1\]](#)

Preparation of Dipotassium Nitroacetate

This is a crucial starting material for the synthesis of alkyl nitroacetates.

Materials:

- Nitromethane
- Potassium Hydroxide

- Methanol

Procedure:

- A solution of potassium hydroxide in methanol is prepared.
- Nitromethane is added dropwise to the cooled methanolic potassium hydroxide solution while stirring.
- The reaction mixture is allowed to stand, during which the dipotassium salt of nitroacetic acid precipitates.
- The precipitated salt is filtered, washed with methanol, and dried.

Synthesis of Propyl Nitroacetate

This procedure is an adaptation of the method for synthesizing methyl and ethyl nitroacetate.

Materials:

- Dipotassium Nitroacetate
- n-Propanol
- Concentrated Sulfuric Acid
- Anhydrous Sodium Sulfate (optional, used in some variations to improve yield)
- Ether or other suitable extraction solvent
- 5% Sodium Carbonate solution

Procedure:

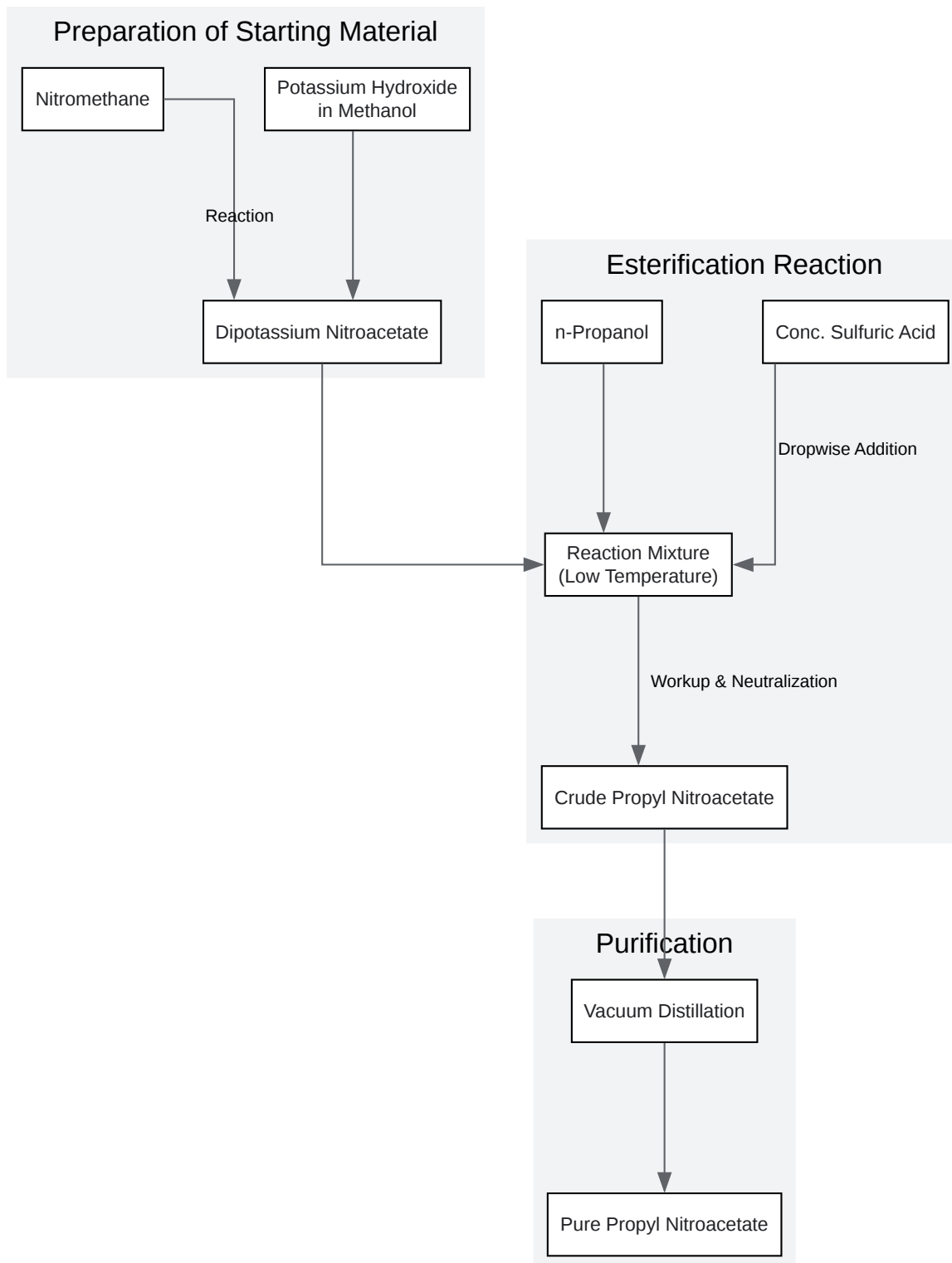
- In a flask equipped with a stirrer, thermometer, and dropping funnel, suspend finely powdered dipotassium nitroacetate in n-propanol.
- Cool the mixture to a low temperature (e.g., -50 to -60°C) using a dry ice-trichloroethylene bath.

- Add concentrated sulfuric acid dropwise to the stirred suspension while maintaining the low temperature.
- After the addition is complete, continue stirring at low temperature for several hours, then allow the mixture to warm to room temperature and stir for an extended period (e.g., 144 hours).
- Filter off the precipitated potassium sulfate.
- Remove the excess n-propanol under vacuum.
- Dilute the oily residue with a suitable solvent like ether and neutralize it with a 5% solution of sodium carbonate.
- Separate the organic layer, dry it over a suitable drying agent, and evaporate the solvent.
- The crude **propyl nitroacetate** can then be purified by vacuum distillation.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of alkyl nitroacetates, which is applicable for the preparation of **propyl nitroacetate**.

Synthesis of Propyl Nitroacetate



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A diagram illustrating the synthesis of **propyl nitroacetate**.

Applications and Biological Activity

There is a significant lack of specific information in the scientific literature regarding the applications and biological activity of **propyl nitroacetate**. While alkyl nitroacetates, in general, are known as synthetic intermediates, the specific uses of the propyl ester are not well-documented. Similarly, no studies detailing the biological effects or interactions with signaling pathways of **propyl nitroacetate** were identified. The broader class of nitro compounds is known to have diverse biological activities, but this cannot be directly extrapolated to **propyl nitroacetate** without specific research.

Conclusion

Propyl nitroacetate remains a relatively obscure chemical entity, with its scientific footprint largely confined to the general methodologies for the synthesis of alkyl nitroacetates. The foundational work in the mid-20th century provided a viable synthetic route, yet the specific properties and potential applications of the propyl derivative have not been extensively explored or reported. This guide serves to consolidate the available historical and synthetic knowledge, while also highlighting the significant gaps in the scientific literature concerning the detailed characterization and utility of **propyl nitroacetate**. For researchers in drug development and organic synthesis, this presents an opportunity for further investigation into the properties and potential applications of this compound.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. propyl 2-nitroacetate | CAS#:31333-36-5 | Chemsrce [chemsrc.com]
- 5. Page loading... [wap.guidechem.com]

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